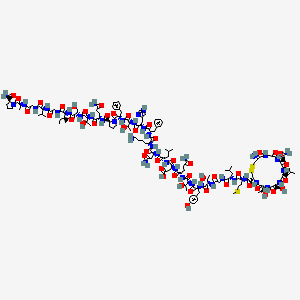
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound that combines the structural features of epsilon-aminocaproic acid and beta-L-fucopyranosylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine typically involves the coupling of epsilon-aminocaproic acid with beta-L-fucopyranosylamine. This can be achieved through a series of steps including protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Solvent systems such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve reactants and facilitate the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes such as plasmin, which is involved in fibrinolysis.
Industry: Utilized in the development of novel materials and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of plasmin by binding to its active site, thereby preventing the breakdown of fibrin clots. This inhibition is crucial in controlling bleeding disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epsilon-Aminocaproic Acid: A known antifibrinolytic agent used to prevent excessive bleeding.
Beta-L-fucopyranosylamine: A sugar derivative with potential biological activity
Uniqueness
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is unique due to its combined structural features, which allow it to exhibit properties of both epsilon-aminocaproic acid and beta-L-fucopyranosylamine.
Propriétés
Formule moléculaire |
C12H24N2O5 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15) |
Clé InChI |
OCYKRQKYASNHPN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


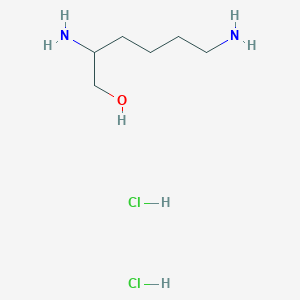
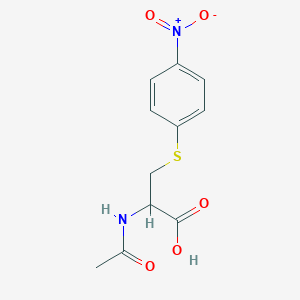
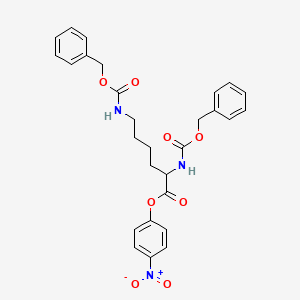

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
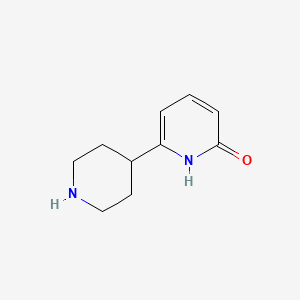
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
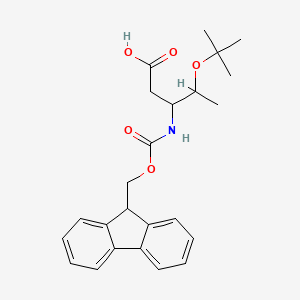
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
